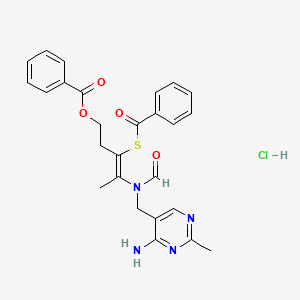

O,S-Dibenzoyl thiamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O,S-Dibenzoyl thiamine hydrochloride is a useful research compound. Its molecular formula is C26H27ClN4O4S and its molecular weight is 527 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

DBT exhibits significant antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic use in neurodegenerative diseases. Research indicates that DBT can protect neuronal cells from oxidative stress and inflammation, which are critical factors in the progression of conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders.

Antioxidant Effects

Studies have demonstrated that DBT effectively counteracts oxidative stress in neuronal cell lines. In vitro experiments showed that DBT increased the synthesis of reduced glutathione and NADPH, crucial molecules for cellular defense against oxidative damage. The compound has been found to outperform traditional thiamine and other thiamine derivatives like benfotiamine (BFT) in these models, suggesting superior efficacy at lower concentrations .

Anti-Inflammatory Effects

In addition to its antioxidant capabilities, DBT has shown promise in reducing inflammation. In activated microglial cells, DBT significantly inhibited the translocation of NF-κB to the nucleus, a key step in the inflammatory response. This effect highlights its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Therapeutic Applications

The therapeutic implications of DBT are vast, particularly concerning neurological health.

Neurodegenerative Diseases

DBT's ability to mitigate oxidative stress and inflammation positions it as a potential treatment for neurodegenerative diseases such as ALS. Chronic administration of DBT in FUS transgenic mice models resulted in reduced motor dysfunction and depressive-like behaviors, indicating its neuroprotective effects .

Stress-Related Disorders

In animal models subjected to stress, DBT normalized oxidative stress markers and exhibited antidepressant-like effects. These findings suggest that DBT may be beneficial in treating stress-related disorders by enhancing resilience against oxidative challenges .

Comparative Efficacy with Other Thiamine Derivatives

A comparative analysis of DBT with other thiamine derivatives reveals its enhanced potency:

| Compound | Antioxidant Activity | Anti-Inflammatory Activity | Efficacy in ALS Models |

|---|---|---|---|

| Thiamine | Moderate | Low | Limited |

| Benfotiamine | High | Moderate | Moderate |

| O,S-Dibenzoyl Thiamine (DBT) | Very High | High | Superior |

This table illustrates that DBT not only surpasses traditional thiamine but also shows greater efficacy than BFT across various biological models.

Eigenschaften

CAS-Nummer |

2105-44-4 |

|---|---|

Molekularformel |

C26H27ClN4O4S |

Molekulargewicht |

527 g/mol |

IUPAC-Name |

[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate;hydrochloride |

InChI |

InChI=1S/C26H26N4O4S.ClH/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20;/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29);1H/b23-18-; |

InChI-Schlüssel |

DDEDPQYNISJXLF-XTMYEIJHSA-N |

SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.Cl |

Isomerische SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C2=CC=CC=C2)\SC(=O)C3=CC=CC=C3)/C.Cl |

Kanonische SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.Cl |

Key on ui other cas no. |

35660-60-7 2105-44-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.